molecular formula C9F19I B1581532 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-8-iodo-2-(trifluoromethyl)octane CAS No. 865-77-0

1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-8-iodo-2-(trifluoromethyl)octane

Cat. No. B1581532
CAS RN: 865-77-0
M. Wt: 595.97 g/mol
InChI Key: VRJGWRPPKVEMMR-UHFFFAOYSA-N
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Description

1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-8-iodo-2-(trifluoromethyl)octane, also known as PF3I, is a fluorinated compound that has been extensively studied for its unique properties. This compound is widely used in scientific research due to its ability to act as a strong fluorinating agent. PF3I has been used in various chemical reactions, such as the synthesis of fluorinated compounds, and has shown promising results in biological and medical applications.

Scientific Research Applications

Photocatalytic Amidation and Esterification

Perfluoroisononyl iodide is utilized in photocatalytic reactions to generate perfluoroalkyl radicals. These radicals are instrumental in the preparation of perfluoroalkyl amides and esters from corresponding amines and alcohols. The process involves visible light-induced photocatalysis using triplet emitters as photocatalysts. This method is significant for the synthesis of organofluorine compounds, which are valuable in pharmaceuticals and agrochemicals .

Activation by Anions for C–H Amidation and Iodination

The compound can be activated by anions such as tBuONa or KOH, facilitating α-sp3 C–H amidation reactions of alkyl ethers and benzylic hydrocarbons. Additionally, it aids in C–H iodination of heteroaryl compounds and perfluoroalkylation reactions. This activation by halogen bond interaction extends the scope of halogen bond activation and is pivotal for creating complex organic molecules .

Radioiodination in Medical Imaging

Perfluoroisononyl iodide’s radioiodine isotopes are crucial in the field of medical imaging. The compound is used in nucleophilic substitution reactions for radioiodination, which is essential for creating radiopharmaceuticals used in diagnostic imaging techniques like PET scans .

Analytical Reference Standards

In analytical chemistry, Perfluoroisononyl iodide serves as a reference standard. It’s used to calibrate instruments and validate methodologies, ensuring accuracy and consistency in analytical measurements .

Proteomics Research

This compound is also a specialty product in proteomics research. It’s used to study proteins and peptides, which can lead to advancements in understanding diseases and developing new therapies .

Organic Synthesis

Perfluoroisononyl iodide is involved in various organic synthesis processes. Its unique properties make it suitable for introducing perfluoroalkyl groups into organic molecules, which can alter their chemical behavior and lead to the development of new materials and chemicals .

Mechanism of Action

Target of Action

Perfluoroisononyl iodide is a hydrogenated, perfluorinated molecule that has been shown to nucleate at the air-water interface . Under certain conditions, this molecule can form stable monolayers at the air-water interface . This suggests that its primary targets could be interfaces where it can form these stable monolayers.

Mode of Action

Given its ability to form stable monolayers at the air-water interface , it can be inferred that it interacts with its targets by adhering to them and forming a protective layer. This could result in changes in the properties of the target, such as its permeability or reactivity.

Biochemical Pathways

Per- and polyfluoroalkyl substances (pfas), a group to which perfluoroisononyl iodide belongs, have been associated with various effects on the immune system . These include modulation of cell signaling and nuclear receptors, alteration of calcium signaling and homeostasis in immune cells, modulation of immune cell populations, oxidative stress, and impact on fatty acid metabolism .

Pharmacokinetics

It’s known that iodine, a component of perfluoroisononyl iodide, is rapidly absorbed and distributed within the body . The impact of these properties on the bioavailability of Perfluoroisononyl iodide is currently unknown.

Result of Action

Pfas, a group to which perfluoroisononyl iodide belongs, have been shown to affect multiple aspects of the immune system . This suggests that Perfluoroisononyl iodide could potentially have similar effects.

properties

IUPAC Name

1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro-8-iodo-2-(trifluoromethyl)octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9F19I/c10-1(7(21,22)23,8(24,25)26)2(11,12)3(13,14)4(15,16)5(17,18)6(19,20)9(27,28)29
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJGWRPPKVEMMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9F19I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061221
Record name Perfluoroisononyl iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7061221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

595.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-8-iodo-2-(trifluoromethyl)octane

CAS RN

865-77-0
Record name 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-8-iodo-2-(trifluoromethyl)octane
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octane, 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro-8-iodo-2-(trifluoromethyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octane, 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro-8-iodo-2-(trifluoromethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Perfluoroisononyl iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7061221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro-8-iodo-2-(trifluoromethyl)octane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.589
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-8-iodo-2-(trifluoromethyl)octane
Reactant of Route 2
Reactant of Route 2
1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-8-iodo-2-(trifluoromethyl)octane
Reactant of Route 3
1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-8-iodo-2-(trifluoromethyl)octane
Reactant of Route 4
1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-8-iodo-2-(trifluoromethyl)octane
Reactant of Route 5
1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-8-iodo-2-(trifluoromethyl)octane
Reactant of Route 6
1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-8-iodo-2-(trifluoromethyl)octane

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